molecular formula C12H13IN2O2 B066745 Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 192189-18-7

Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No. B066745
M. Wt: 344.15 g/mol
InChI Key: YNWXYUIDHAWPLF-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a chemical compound involved in various synthetic and chemical transformation processes. This compound is part of a broader class of chemicals that play a critical role in organic synthesis and pharmaceutical research, offering a backbone for the development of complex molecules.

Synthesis Analysis

The synthesis of related compounds typically involves multistep processes that may include catalytic reduction, nitrile anion cyclization, and other strategies to achieve high yield and enantioselectivity. For instance, an efficient method for synthesizing highly functionalized 2-pyrrolidinones demonstrates the utility of tert-butyl substituted compounds in accessing novel macrocyclic inhibitors, highlighting the relevance of tert-butyl substituted pyrrolopyridines in complex synthesis endeavors (Sasaki et al., 2020).

Scientific Research Applications

  • Coupling Reactions

    Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate undergoes palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

  • Synthesis and Characterization

    The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate and its coupling with aromatic aldehydes to form Schiff base compounds has been characterized using various spectroscopic methods (Çolak et al., 2021).

  • Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines

    An efficient synthesis method for fluorinated pyrrolo[2,3-b]pyridines was developed, starting from 5-amino-1-tert-butyl-1H-pyrrolo-3-carbonitrile and using fluorinated 1,3-biselectrophiles (Iaroshenko et al., 2009).

  • Asymmetric Synthesis of Pyrrolidines

    A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was described, providing an efficient synthesis approach for chiral pyrrolidine derivatives (Chung et al., 2005).

properties

IUPAC Name

tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWXYUIDHAWPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634752
Record name tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

CAS RN

192189-18-7
Record name tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1H-Pyrrolo[2,3-b]pyridine (2.00 g, 0.0169 mol; Aldrich) was dissolved in pyridine (17 mL, 0.21 mol; Acros) and cooled in an ice bath. A solution of 1.00 M of iodine monochloride in methylene chloride (18.6 mL; Aldrich) was added over 5 min. After 15 min the cooling bath was removed, and after another 30 min the solution was diluted with 200 mL of ethyl acetate. The organic solution was washed sequentially with 1 N hydrogen chloride and 1 N sodium hydroxide, dried over magnesium sulfate, and concentrated. The material was dissolved in 1,4-dioxane (85 mL, 1.1 mol; Acros) and treated with di-tert-butyldicarbonate (4.07 g, 0.0186 mol; Aldrich) and 4-dimethylaminopyridine (0.216 g, 0.00177 mol; Aldrich). The mixture was stirred at room temperature for 3 days. Excess di-tert-butyldicarbonate was destroyed by the addition of N,N-dimethyl-1,2-ethanediamine (1.7 mL, 0.015 mol). After stirring for 30 min, the solution was evaporated to dryness, taken up in ethyl acetate, then washed with dilute HCl and then saturated NaCl, dried over sodium sulfate, filtered and concentrated. Purification by silica gel chromatography produced the title compound in 2.03 g (35%) yield. MS m/z=345.01 (M+1). 1H NMR (400 MHz, CDCl3)™ ppm 8.527 (dd, J=4.8, 1.5 Hz, 1H) 7.796 (s, 1H) 7.717 (dd, J=7.9, 1.5 Hz, 1H) 7.276 (dd, J=7.9, 4.8 Hz, 1H) 1.671 (s, 9H). TLC Rf=0.50 in 3:1 hexanes/ethyl acetate.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.6 mL
Type
solvent
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Quantity
4.07 g
Type
reactant
Reaction Step Four
Quantity
0.216 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.7 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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